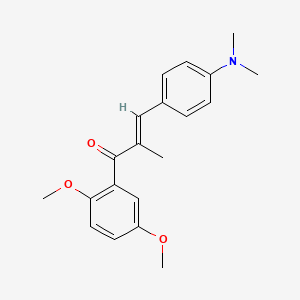
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate is the (1S,6R)-enantiomer of cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylate. It is a conjugate base of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is an enantiomer of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions:
- This compound has been utilized in the synthesis of enantiomerically pure compounds, such as in the conversion of (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol into compounds embodying the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
- It's also been employed in the synthesis of 6β-hydroxyshikimic acid and its derivatives, which have potential applications in pharmaceuticals (Blacker et al., 1995).
- Additionally, the compound has been used in the preparation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, exploring its various chemical transformations (Sirat, Thomas, & Tyrrell, 1979).
Microbial Biotransformation:
- Research demonstrates the microbial dihydroxylation of benzoic acid to produce (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, highlighting its transformations in oxidative and rearrangement processes (Myers et al., 2001).
- The stereochemistry and Diels–Alder reactions of the (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid produced by Pseudomonas putida have been thoroughly studied, showing its utility in synthetic applications (Jenkins et al., 1995).
Synthetic Precursors and Ligands:
- Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton substituted with this compound have been synthesized, demonstrating its role in creating synthetic precursors and ligands (Sun et al., 2021).
- The compound has been used in intramolecular Diels–Alder cyclizations for constructing polycyclic scaffolds, showcasing its versatility in creating novel heterocyclic structures (Fischer, Leisch, & Mihovilovic, 2010).
Eigenschaften
Molekularformel |
C7H7O4- |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1/t5-,7+/m1/s1 |
InChI-Schlüssel |
PUCYIVFXTPWJDD-VDTYLAMSSA-M |
Isomerische SMILES |
C1=C[C@H]([C@@](C=C1)(C(=O)[O-])O)O |
SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Kanonische SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate](/img/structure/B1233658.png)
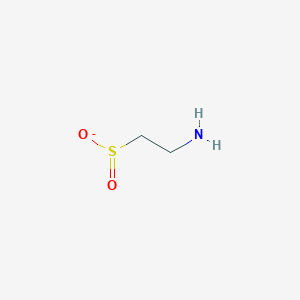
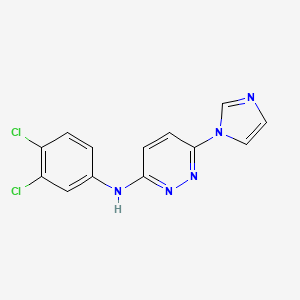
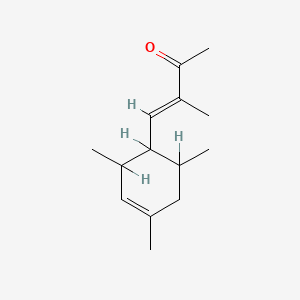
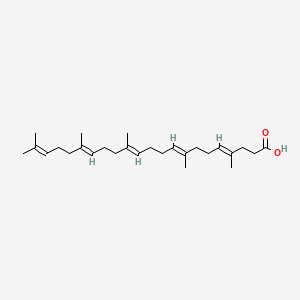



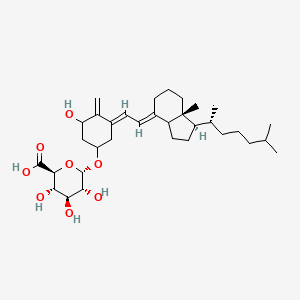
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

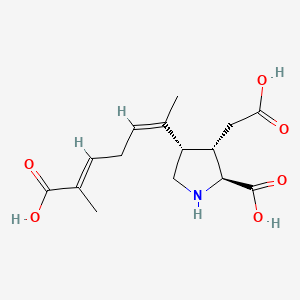
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
